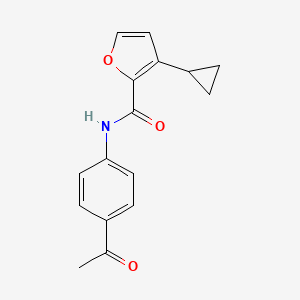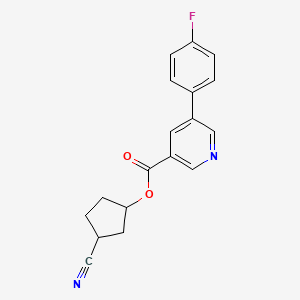
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide, also known as ACPC, is a chemical compound with potential applications in scientific research. ACPC is a member of the furan carboxamide family, which has been studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide involves its interaction with the NMDA receptor complex. This compound binds to a specific site on the NMDA receptor, enhancing its activity and increasing the influx of calcium ions into the neuron. This leads to the activation of various signaling pathways involved in synaptic plasticity, learning, and memory. This compound has also been shown to modulate the activity of other ion channels and receptors, such as the alpha7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of glutamate and GABA levels in the brain, the regulation of oxidative stress and inflammation, and the activation of various signaling pathways involved in synaptic plasticity and neuroprotection. This compound has also been shown to have effects on cardiovascular function, such as the reduction of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, this compound also has some limitations, such as its limited solubility in water and its susceptibility to degradation under certain conditions.
Direcciones Futuras
There are several future directions for the study of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide and its potential applications in scientific research. One direction is the development of more efficient and scalable synthesis methods for this compound and other furan carboxamide compounds. Another direction is the investigation of the effects of this compound on other neurotransmitter systems and ion channels, such as the GABAergic system and the voltage-gated calcium channels. Additionally, the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, warrant further investigation.
Métodos De Síntesis
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-furancarboxylic acid, followed by acetylation of the resulting amine with acetic anhydride. The final compound is obtained through purification and isolation steps. The synthesis of this compound has been reported in several publications, and the yield and purity of the compound can be optimized through various modifications of the reaction conditions.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been studied for its potential applications in neuroscience research, particularly in the modulation of glutamatergic neurotransmission. This compound has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and death in various models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10(18)11-4-6-13(7-5-11)17-16(19)15-14(8-9-20-15)12-2-3-12/h4-9,12H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJKBPZNMAVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-hydroxypyridin-2-yl)methanone](/img/structure/B7435012.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)

![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)

![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)